N-Acetyl-S-(4-nitrophenyl)-L-cysteine

Catalog No.
S1482487
CAS No.
91088-55-0
M.F
C11H12N2O5S
M. Wt
284.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-S-(4-nitrophenyl)-L-cysteine

CAS Number

91088-55-0

Product Name

N-Acetyl-S-(4-nitrophenyl)-L-cysteine

IUPAC Name

(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

InChI

InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1

InChI Key

LOBKSYPZBSVLLE-JTQLQIEISA-N

SMILES

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Synonyms

N-Acetyl-S-(4-nitrophenyl)-L-cysteine; N-Acetyl-3-[(p-nitrophenyl)thio]alanine

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a synthetic compound characterized by the molecular formula C₁₁H₁₂N₂O₅S and a molecular weight of approximately 284.286 g/mol. This compound features an acetyl group, a nitrophenyl group, and a cysteine moiety, making it notable for its potential applications in biochemical research and pharmaceutical development. The structure includes a sulfur atom bonded to a 4-nitrophenyl group, which contributes to its unique chemical properties and reactivity .

  • Xenobiotics containing aromatic thiol groups undergo conjugation with L-cysteine, catalyzed by enzymes like N-acetyltransferase.
  • L-4-Nitrophenylmercapturic acid mimics this conjugation process, aiding in the study of this detoxification pathway.

Biomarker for Exposure to Aromatic Nitro Compounds:

N-Acetyl-S-(4-nitrophenyl)-L-cysteine, also known as L-4-nitrophenylmercapturic acid (L-NPCA), is a major urinary metabolite of several aromatic nitro compounds, including nitrobenzene, nitrotoluene, and chloramphenicol []. This means that when an organism is exposed to these chemicals, their body breaks them down, and L-NPCA is one of the resulting products excreted in the urine.

Due to this characteristic, L-NPCA is widely used as a non-invasive biomarker for exposure to aromatic nitro compounds. By measuring the levels of L-NPCA in urine, researchers can assess the extent of exposure to these chemicals in individuals or populations []. This information is valuable in various fields, including occupational health studies, environmental monitoring, and forensic investigations.

Typical of thiol compounds, including:

  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions due to its electron-rich nature.
  • Acetylation Reactions: The acetyl group can be modified or removed under specific conditions, leading to derivatives that may exhibit different biological activities.
  • Redox Reactions: As a thiol-containing compound, it can undergo oxidation to form disulfides or sulfoxides, which may influence its biological activity .

Research indicates that N-Acetyl-S-(4-nitrophenyl)-L-cysteine exhibits significant biological activities, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
  • Cytotoxic Effects: Some studies suggest that it may induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent .

The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine typically involves the following steps:

  • Acetylation of L-Cysteine: L-Cysteine is treated with acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Nitration of the Phenol: The introduction of the nitro group onto the phenolic ring is achieved through electrophilic aromatic nitration using nitric acid and sulfuric acid.
  • Formation of the Thiol Linkage: The final step involves linking the nitrophenyl group through a thioether bond to the sulfur atom of the cysteine derivative .

N-Acetyl-S-(4-nitrophenyl)-L-cysteine has several applications across various fields:

  • Biochemical Research: Used as a probe in studies involving thiol chemistry and protein interactions.
  • Pharmaceutical Development: Investigated for its potential as an antioxidant and anticancer agent.
  • Analytical Chemistry: Employed in assays for measuring thiol concentrations or studying enzyme kinetics .

Interaction studies involving N-Acetyl-S-(4-nitrophenyl)-L-cysteine have explored its binding affinity with various biomolecules:

  • Protein Binding: Research has indicated that this compound can bind to specific proteins, potentially altering their function or stability.
  • Metal Ion Interaction: The compound may also interact with metal ions, affecting their bioavailability and reactivity in biological systems .

Several compounds share structural similarities with N-Acetyl-S-(4-nitrophenyl)-L-cysteine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
N-Acetyl-L-cysteineContains only an acetyl group on cysteineLacks the nitrophenyl moiety; primarily studied for antioxidant properties.
S-(4-Nitrophenyl)-L-cysteineContains a nitrophenyl group but no acetyl groupMore reactive due to the absence of acetylation; used in enzyme studies.
N-acetylcysteamineSimilar structure but with an amine instead of thiolExhibits different biological activities related to amines rather than thiols.
S-methyl-L-cysteineMethylated form of cysteineDifferent reactivity profile; often used in metabolic studies.

The presence of both an acetyl and a nitrophenyl group in N-Acetyl-S-(4-nitrophenyl)-L-cysteine distinguishes it from these similar compounds, contributing to its unique chemical behavior and potential applications in research and medicine .

XLogP3

1.2

Other CAS

91088-55-0

Wikipedia

L-Cysteine, N-acetyl-S-(4-nitrophenyl)-

Dates

Modify: 2023-09-18

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